p-((p-Nitrophenyl)thio)toluene
Overview
Description
p-((p-Nitrophenyl)thio)toluene: is an organic compound with the molecular formula C13H11NO2S It is characterized by the presence of a nitrophenyl group attached to a thioether linkage, which is further connected to a toluene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-((p-Nitrophenyl)thio)toluene typically involves the reaction of p-nitrothiophenol with p-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the thioether linkage. The reaction can be represented as follows:
p-Nitrothiophenol+p-Tolyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-((p-Nitrophenyl)thio)toluene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions. For example, nitration can introduce additional nitro groups, while halogenation can introduce halogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: p-((p-Aminophenyl)thio)toluene
Substitution: Various nitro and halogenated derivatives
Scientific Research Applications
Chemistry: p-((p-Nitrophenyl)thio)toluene is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its nitro group can be reduced to an amino group, which can then be conjugated to biomolecules for various assays.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of p-((p-Nitrophenyl)thio)toluene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with enzymes and proteins. The thioether linkage provides stability to the molecule, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
- p-((p-Nitrophenyl)thio)benzene
- p-((p-Nitrophenyl)thio)anisole
- p-((p-Nitrophenyl)thio)phenol
Comparison: Compared to similar compounds, p-((p-Nitrophenyl)thio)toluene is unique due to the presence of the toluene moiety, which imparts specific chemical properties. The methyl group in the toluene moiety can participate in additional reactions, providing more versatility in synthetic applications. Additionally, the presence of the nitro group allows for various redox reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
1-methyl-4-(4-nitrophenyl)sulfanylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQBSTSAXPLSIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177405 | |
Record name | p-((p-Nitrophenyl)thio)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22865-48-1 | |
Record name | 1-Methyl-4-[(4-nitrophenyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22865-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-((p-Nitrophenyl)thio)toluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022865481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC149653 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149653 | |
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Record name | p-((p-Nitrophenyl)thio)toluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-[(p-nitrophenyl)thio]toluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-((P-NITROPHENYL)THIO)TOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKB6D2FB97 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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